molecular formula C15H16N3O4PS B11418129 Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11418129
M. Wt: 365.3 g/mol
InChI Key: SJNAVHZVFXIGJJ-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of pyridine, thiophene, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyridine and thiophene groups. The final step involves the phosphonation reaction to introduce the phosphonate group.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of Pyridine and Thiophene Groups: The pyridine and thiophene groups can be introduced through nucleophilic substitution reactions.

    Phosphonation: The final step involves the reaction of the intermediate compound with a phosphonate reagent under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[(pyridin-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(pyridin-4-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Uniqueness

Dimethyl (5-{[(pyridin-3-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is unique due to the specific positioning of the pyridine group at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H16N3O4PS

Molecular Weight

365.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C15H16N3O4PS/c1-20-23(19,21-2)15-14(17-10-11-5-3-7-16-9-11)22-13(18-15)12-6-4-8-24-12/h3-9,17H,10H2,1-2H3

InChI Key

SJNAVHZVFXIGJJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CN=CC=C3)OC

Origin of Product

United States

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